molecular formula C10H7F2N B8816104 1-(3,4-Difluorophenyl)cyclopropanecarbonitrile CAS No. 186347-65-9

1-(3,4-Difluorophenyl)cyclopropanecarbonitrile

Cat. No. B8816104
M. Wt: 179.17 g/mol
InChI Key: BUYXKEPFKQYIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F2N . It is a research chemical and its detailed properties and applications are not widely documented .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Difluorophenyl)cyclopropanecarbonitrile is characterized by a cyclopropane ring attached to a nitrile group and a 3,4-difluorophenyl group . The InChI code for this compound is InChI=1S/C10H7F2N/c11-8-2-1-7 (5-9 (8)12)10 (6-13)3-4-10/h1-2,5H,3-4H2 .

properties

CAS RN

186347-65-9

Product Name

1-(3,4-Difluorophenyl)cyclopropanecarbonitrile

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

1-(3,4-difluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7F2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

BUYXKEPFKQYIEW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50% aqueous solution of sodium hydroxide (18 g, 46 mmol) was slowly added to a mixture of (3,4-difluoro-phenyl)-acetonitrile (7.1 g, 46 mmol), benzyltriethylammonium chloride (0.26 g, 1.2 mmol) and 1-bromo-2-chloroethane (15 g, 105 mmol) at 70° C. The mixture was stirred overnight at 70° C. The cooled reaction mixture was diluted with water (50 mL) and extracted three times with ethyl acetate (50 mL). The combined organic layers were washed with a saturated aqueous solution of sodium chloride, dried over sodium sulfate, and evaporated to dryness to give crude 1-(3,4-difluoro-phenyl)-cyclopropanecarbonitrile which was used directly in the next step. 1H NMR (CDCl3): δ 7.18-7.03 (m, 3H), 1.79-1.69 (m, 2H), 1.43-1.38 (m, 2H).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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